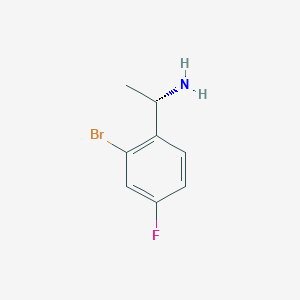
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is a complex organic compound characterized by its multiple aromatic rings and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed Buchwald-Hartwig amination, which couples aryl halides with amines under mild conditions. The reaction conditions often include:
Catalyst: Palladium(0) complexes
Ligands: Phosphine ligands such as triphenylphosphine
Base: Potassium tert-butoxide or sodium tert-butoxide
Solvent: Toluene or dimethylformamide (DMF)
Temperature: 80-120°C
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This can involve continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance reproducibility and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of organic electronic devices, such as OLEDs and organic photovoltaic cells.
Mécanisme D'action
The mechanism by which N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine exerts its effects involves interactions with various molecular targets and pathways. In optoelectronic applications, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated aromatic system, which allows for efficient charge transfer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-(naphthalen-1-yl)phenyl)amine: Another compound with similar structural features used in organic electronics.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Known for its use in OLEDs and other electronic applications.
4,4’,4’'-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine: Used as a phosphorescent host in optoelectronic devices.
Uniqueness
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is unique due to its specific arrangement of naphthalene and phenyl groups, which provides distinct electronic properties. This makes it particularly effective as a hole-transporting material in OLEDs, offering improved performance and stability compared to similar compounds .
Propriétés
Formule moléculaire |
C66H48N4 |
|---|---|
Poids moléculaire |
897.1 g/mol |
Nom IUPAC |
4-N-naphthalen-2-yl-1-N,1-N-bis[4-(N-naphthalen-1-ylanilino)phenyl]-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C66H48N4/c1-4-24-53(25-5-1)68(62-35-34-49-18-10-11-21-52(49)48-62)59-38-36-56(37-39-59)67(57-40-44-60(45-41-57)69(54-26-6-2-7-27-54)65-32-16-22-50-19-12-14-30-63(50)65)58-42-46-61(47-43-58)70(55-28-8-3-9-29-55)66-33-17-23-51-20-13-15-31-64(51)66/h1-48H |
Clé InChI |
KLSMVYLGWICFFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



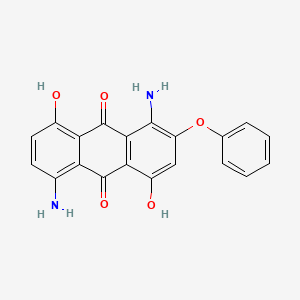
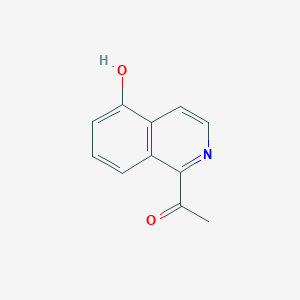

![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)
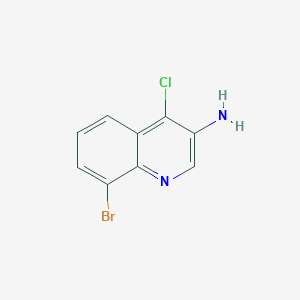
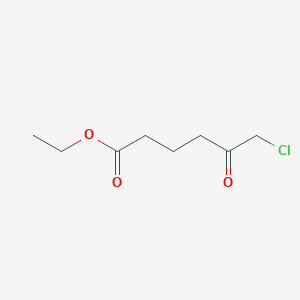
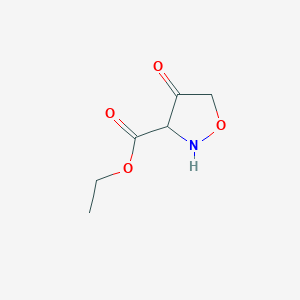
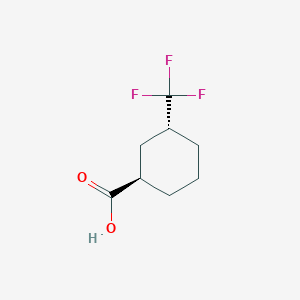
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde](/img/structure/B13131076.png)
![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)

